molecular formula C20H25N5O4S B11001844 (E)-Nalpha-(morpholin-4-ylcarbonyl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-L-phenylalaninamide

(E)-Nalpha-(morpholin-4-ylcarbonyl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-L-phenylalaninamide

Cat. No.: B11001844
M. Wt: 431.5 g/mol
InChI Key: NKPZWJMVXKFCLE-VYRBHSGPSA-N
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Description

N-{(1S)-1-Benzyl-2-oxo-2-[(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)amino]ethyl}-4-morpholinecarboxamide is a complex organic compound that features a unique combination of functional groups, including a morpholine ring, a thiadiazole ring, and a furan ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(1S)-1-benzyl-2-oxo-2-[(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)amino]ethyl}-4-morpholinecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a benzyl-protected amino acid derivative with a thiadiazole-containing intermediate. The reaction conditions often include the use of organic solvents such as ethanol or dichloromethane, and catalysts like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{(1S)-1-Benzyl-2-oxo-2-[(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)amino]ethyl}-4-morpholinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include furan-2,5-dione derivatives, alcohol derivatives, and various substituted benzyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{(1S)-1-Benzyl-2-oxo-2-[(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)amino]ethyl}-4-morpholinecarboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{(1S)-1-benzyl-2-oxo-2-[(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)amino]ethyl}-4-morpholinecarboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of essential biological processes in microorganisms, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.

    Furan Derivatives: Compounds containing the furan ring, known for their reactivity and biological properties.

    Morpholine Derivatives: Compounds with the morpholine ring, often used in medicinal chemistry.

Uniqueness

N-{(1S)-1-Benzyl-2-oxo-2-[(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)amino]ethyl}-4-morpholinecarboxamide is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H25N5O4S

Molecular Weight

431.5 g/mol

IUPAC Name

N-[(2S)-1-oxo-1-[[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]amino]-3-phenylpropan-2-yl]morpholine-4-carboxamide

InChI

InChI=1S/C20H25N5O4S/c26-17(22-19-24-23-18(30-19)16-7-4-10-29-16)15(13-14-5-2-1-3-6-14)21-20(27)25-8-11-28-12-9-25/h1-3,5-6,15-16H,4,7-13H2,(H,21,27)(H,22,24,26)/t15-,16?/m0/s1

InChI Key

NKPZWJMVXKFCLE-VYRBHSGPSA-N

Isomeric SMILES

C1CC(OC1)C2=NN=C(S2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)N4CCOCC4

Canonical SMILES

C1CC(OC1)C2=NN=C(S2)NC(=O)C(CC3=CC=CC=C3)NC(=O)N4CCOCC4

Origin of Product

United States

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